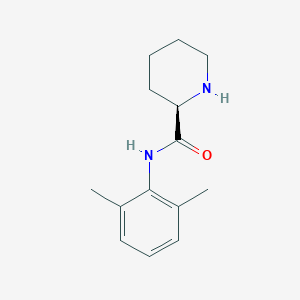

(-)-2',6'-Pipecoloxylidide

Descripción general

Descripción

(-)-2',6'-Pipecoloxylidide (2,6-PD) is a naturally occurring amino acid derivative that has been used in various scientific research applications due to its unique properties. It is a highly versatile compound with a wide range of applications, from biochemical research to drug development.

Aplicaciones Científicas De Investigación

Local Anesthesia

“N-Despropyl ®-Ropivacaine” is an active metabolite of the dopamine D2 receptor agonist ropinirole . It is used as a local anesthetic for intraoperative local anesthesia . This compound is utilized during surgical procedures to numb a specific part of the body, reducing pain and discomfort.

Post-Operative Analgesia

Post-operative pain management is another application of “N-Despropyl ®-Ropivacaine”. It is used for post-operative analgesia, providing pain relief after surgery . This helps improve patient comfort and recovery.

Chronic Pain Treatment

“N-Despropyl ®-Ropivacaine” is also used in the treatment of chronic pain . Chronic pain can be debilitating and difficult to manage, and this compound provides an effective option for long-term pain management.

Dopamine D2 Receptor Agonist

This compound is an active metabolite of the dopamine D2 receptor agonist ropinirole . It increases extracellular acidification rates in CHO cells expressing human dopamine D2, D3, and D4 receptors . This suggests potential applications in neurological research and treatment.

Drug Metabolite Research

“N-Despropyl ®-Ropivacaine” is a metabolite of ropinirole . It can be used in research to understand the metabolism of ropinirole and the role of its metabolites. This can help optimize drug dosing and reduce side effects.

Enantiomeric Enrichment

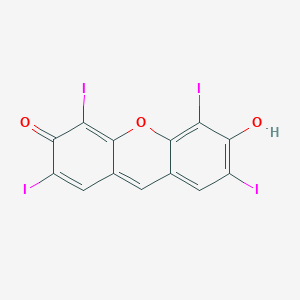

A process for enantiomeric enrichment of 2’,6’-pipecoloxylidide using a chiral carbamoyl benzoic acid has been disclosed . This process provides the (S)-enantiomer in high yield and high enantiomeric purity . This can be useful in the production of enantiomerically pure pharmaceuticals.

Pharmacokinetic Evaluation

“N-Despropyl ®-Ropivacaine” and its active metabolite 2’,6’-pipecoloxylidide (PPX) have been used in population pharmacokinetic evaluations . This helps understand the absorption, distribution, metabolism, and excretion of these compounds in different populations.

Nanoemulsion System for Sustained Release

A novel castor oil-based nanoemulsion system has been developed for the local sustained delivery of bupivacaine HCl . This system provides sustained release kinetics for improved pain management, extending the analgesic action and reducing peak levels in the circulation to minimize side effects .

Mecanismo De Acción

Target of Action

N-Despropyl ®-Ropivacaine, also known as 2’,6’-Pipecoloxylidide, (-)- or (-)-2’,6’-Pipecoloxylidide, is a non-ergoline dopamine agonist . It has high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It binds with higher affinity to D3 than to D2 or D4 receptor subtypes .

Mode of Action

Biochemical Pathways

The major metabolic pathway of N-Despropyl ®-Ropivacaine is N-depropylation, which leads to the formation of the inactive N-despropyl metabolite . This metabolite is then converted to carbamyl glucuronide, carboxylic acid, and N-despropyl hydroxy metabolites .

Pharmacokinetics

N-Despropyl ®-Ropivacaine is extensively metabolized by the liver to inactive metabolites, and less than 10% of the administered dose is excreted as unchanged drug . The major metabolic pathway in humans is via N-depropylation; the N-despropyl metabolite accounts for 35 to 40% of the oral dose in human urine .

Result of Action

The stimulation of postsynaptic dopamine D2-type receptors by N-Despropyl ®-Ropivacaine results in improved motor function, as observed in various animal models of Parkinson’s disease . This suggests that the compound may have potential therapeutic applications in the treatment of conditions characterized by motor dysfunction.

Action Environment

The action, efficacy, and stability of N-Despropyl ®-Ropivacaine can be influenced by various environmental factors. For instance, the compound’s pharmacokinetics and pharmacodynamics may vary between subjects of different ethnic origin . Furthermore, the compound’s stability can be affected by oxidation . Therefore, it is crucial to consider these factors when evaluating the compound’s action and potential therapeutic applications.

Propiedades

IUPAC Name |

(2R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILRCGDPZGQJOQ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)[C@H]2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181714 | |

| Record name | 2',6'-Pipecoloxylidide, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide | |

CAS RN |

27262-43-7 | |

| Record name | 2',6'-Pipecoloxylidide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',6'-Pipecoloxylidide, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',6'-PIPECOLOXYLIDIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4587B32M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)

![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)